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Compound of Interest

Compound Name: Thiazole, 4-ethyl-5-propyl-

Cat. No.: B15368053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 4-ethyl-5-propylthiazole is limited. This guide

summarizes the existing data and provides a theoretical framework based on general chemical

principles. Further experimental validation is required for any practical application.

Chemical Identity and Physical Properties
4-ethyl-5-propylthiazole is a substituted thiazole derivative. Thiazoles are a class of

heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen

atom.[1] The structure and basic properties of 4-ethyl-5-propylthiazole are summarized below.

Table 1: Chemical and Physical Properties of 4-ethyl-5-propylthiazole
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Property Value Source

CAS Number 57246-61-4 [1]

Molecular Formula C₈H₁₃NS [2]

Molecular Weight 155.26 g/mol [2]

IUPAC Name 4-ethyl-5-propyl-1,3-thiazole [2]

SMILES CCCC1=C(N=CS1)CC [2]

InChI

InChI=1S/C8H13NS/c1-3-5-8-

7(4-2)9-6-10-8/h6H,3-5H2,1-

2H3

[2]

Predicted Water Solubility 0.27 g/L FooDB

Predicted logP 3.37 FooDB

Predicted pKa (Strongest

Basic)
3.19 FooDB

Note: Predicted values are computationally derived and have not been experimentally

confirmed.

Proposed Synthesis Methodology
While specific experimental protocols for the synthesis of 4-ethyl-5-propylthiazole are not

detailed in the available literature, a plausible route is the Hantzsch Thiazole Synthesis. This

well-established method involves the reaction of an α-haloketone with a thioamide.[3][4]

Theoretical Experimental Protocol: Hantzsch Synthesis
of 4-ethyl-5-propylthiazole
Reactants:

1-bromo-3-hexanone: The α-haloketone required for this synthesis. The bromine is on the

carbon adjacent to the carbonyl group, and the ethyl and propyl groups are positioned to

yield the desired product.
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Thioformamide: The simplest thioamide, providing the nitrogen and sulfur atoms for the

thiazole ring.

Reaction Scheme:

The sulfur of the thioformamide acts as a nucleophile, attacking the α-carbon bearing the

bromine on 1-bromo-3-hexanone. This is followed by an intramolecular condensation and

dehydration to form the aromatic thiazole ring.

General Procedure:

Reaction Setup: Equimolar amounts of 1-bromo-3-hexanone and thioformamide are

dissolved in a suitable solvent, such as ethanol or a similar polar protic solvent.

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive

the reaction to completion. The reaction progress can be monitored by thin-layer

chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure.

Neutralization and Extraction: The residue is dissolved in an organic solvent (e.g., ethyl

acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to

neutralize any acidic byproducts, followed by washing with brine.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium

sulfate), filtered, and the solvent is evaporated to yield the crude product.

Purification: The crude 4-ethyl-5-propylthiazole can be purified by column chromatography

on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Figure 1: Proposed Hantzsch Synthesis Workflow
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Caption: Workflow for the proposed Hantzsch synthesis of 4-ethyl-5-propylthiazole.

Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 4-ethyl-5-propylthiazole is not readily available

in public databases. For definitive structure confirmation and characterization, the following

analyses would be required:

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the

ethyl and propyl groups, as well as a singlet for the proton on the thiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the

number and types of carbon atoms in the molecule.

Mass Spectrometry (MS): Would confirm the molecular weight of the compound.

Infrared Spectroscopy (IR): Would show characteristic absorption bands for the C=N and C-

S bonds within the thiazole ring and the C-H bonds of the alkyl substituents.

Biological Activity and Signaling Pathways
There is no published research detailing the biological activity or mechanism of action of 4-

ethyl-5-propylthiazole. Thiazole-containing compounds are known to exhibit a wide range of

biological activities, but any potential effects of this specific compound would need to be
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determined through experimental screening and investigation.[4] As such, there are no known

signaling pathways associated with this molecule.

Applications and Future Research
The potential applications of 4-ethyl-5-propylthiazole are currently unknown due to the lack of

research. Given the prevalence of the thiazole motif in pharmaceuticals and flavor chemistry,

this compound could be a candidate for:

Drug Discovery: As a fragment or lead compound for the development of new therapeutic

agents.

Flavor and Fragrance Industry: Thiazole derivatives are known for their unique organoleptic

properties.

Future research should focus on:

Definitive Synthesis and Characterization: Performing and documenting a reliable synthesis

protocol and obtaining comprehensive spectroscopic data.

Biological Screening: Evaluating the compound's activity in a variety of biological assays to

identify any potential therapeutic applications.

Toxicological Studies: Assessing the safety profile of the compound.

Conclusion
4-ethyl-5-propylthiazole (CAS 57246-61-4) is a chemical entity with a defined structure but a

significant lack of empirical data in the public domain. This guide provides a summary of the

available information and a theoretical framework for its synthesis. It is imperative that any

future work on this compound begins with its synthesis and thorough characterization to enable

further investigation into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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57246-61-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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